molecular formula C12H10ClN3O B14734252 (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium CAS No. 5756-86-5

(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium

Cat. No.: B14734252
CAS No.: 5756-86-5
M. Wt: 247.68 g/mol
InChI Key: YPZIWJROXRESBR-NXVVXOECSA-N
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Description

(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazinylidene group and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium typically involves the reaction of 4-chlorophenylhydrazine with an appropriate oxidizing agent. One common method is the reaction of 4-chlorophenylhydrazine hydrochloride with sodium nitrite in an acidic medium, which leads to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenylhydrazine derivatives .

Scientific Research Applications

(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

5756-86-5

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium

InChI

InChI=1S/C12H10ClN3O/c13-10-6-8-11(9-7-10)14-15-16(17)12-4-2-1-3-5-12/h1-9,14H/b16-15-

InChI Key

YPZIWJROXRESBR-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)Cl)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

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